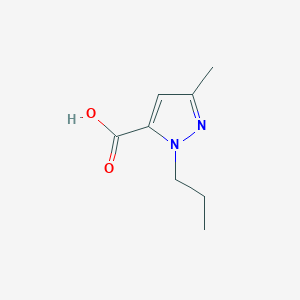
3-Hydroxy-4-methylbenzohydrazide
Descripción general
Descripción
3-Hydroxy-4-methylbenzohydrazide is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is a brown solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H10N2O2/c1-5-2-3-6 (4-7 (5)11)8 (12)10-9/h2-4,11H,9H2,1H3, (H,10,12) . The compound’s structure has been analyzed using X-ray diffraction techniques in related studies .
Aplicaciones Científicas De Investigación
Structural Analysis and Properties
Research on compounds closely related to 3-Hydroxy-4-methylbenzohydrazide, such as 2-Hydroxy-N′-(4-hydroxybenzylidene)-3-methylbenzohydrazide, highlights their complex structural characteristics. These compounds are known for forming stable crystalline structures through intermolecular hydrogen bonds and C—H⋯O interactions, leading to three-dimensional networks. Such structural features are crucial for understanding the compound's reactivity and potential applications in material science and coordination chemistry (Xi-hai Shen et al., 2012).
Synthesis and Characterization
The synthesis of hydrazone compounds derived from 4-methylbenzohydrazide has been explored, demonstrating a variety of structural motifs based on different benzaldehydes. These compounds exhibit significant antibacterial activity, suggesting potential applications in antimicrobial treatments. The crystal structures are often stabilized by hydrogen bonds and π···π stacking interactions, indicating potential utility in designing new materials with specific optical or electronic properties (Y. Lei et al., 2015).
Antimicrobial Activity
The antimicrobial properties of compounds related to this compound have been extensively studied. For example, derivatives synthesized from 4-methylbenzohydrazide have shown varying degrees of activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Klebsielle pneumoniae. The presence of substituent groups, such as Br, significantly enhances their antibacterial effectiveness, which could be leveraged in the development of new antimicrobial agents (Y. Lei et al., 2015).
Mecanismo De Acción
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Hydroxy-4-methylbenzohydrazide . These factors can include pH, temperature, presence of other molecules, and more. Detailed studies are required to understand how these environmental factors influence the compound’s action.
Propiedades
IUPAC Name |
3-hydroxy-4-methylbenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-2-3-6(4-7(5)11)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWHASKCFWELRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601274171 | |
| Record name | 3-Hydroxy-4-methylbenzoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601274171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39635-23-9 | |
| Record name | 3-Hydroxy-4-methylbenzoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39635-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-4-methylbenzoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601274171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[2-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3133661.png)



